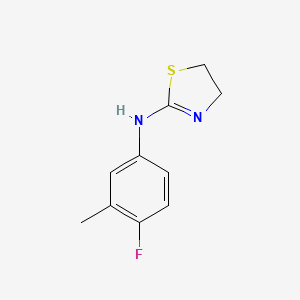

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine

CAS No.: 866153-25-5

Cat. No.: VC6287652

Molecular Formula: C10H11FN2S

Molecular Weight: 210.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866153-25-5 |

|---|---|

| Molecular Formula | C10H11FN2S |

| Molecular Weight | 210.27 |

| IUPAC Name | N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13) |

| Standard InChI Key | YFMXUFDSKHHVME-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC2=NCCS2)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine belongs to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The Z-configuration at the C2 position ensures spatial orientation of the imine group, which influences its electronic and steric interactions. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| SMILES | CC1=C(C=CC(=C1)NC2=NCCS2)F | |

| InChI Key | YFMXUFDSKHHVME-UHFFFAOYSA-N | |

| PubChem CID | 3780930 | |

| Solubility | Not available |

The fluorine atom at the para position of the phenyl ring enhances electronegativity, while the methyl group at the meta position contributes to hydrophobic interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine involves a condensation reaction between 4-fluoro-3-methylaniline and a thioketone precursor under acidic or basic conditions. A representative pathway includes:

-

Aldehyde Preparation: 4-Fluoro-3-methylbenzaldehyde is synthesized via Friedel-Crafts alkylation.

-

Thioketone Formation: Reaction with thiourea yields the intermediate 2-imino-1,3-thiazolidine.

-

Ring Closure: Acid-catalyzed cyclization forms the thiazolidin-2-imine core .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | AlCl3, CH3Cl, 0°C, 4 h | 78% | Regioselectivity of methylation |

| 2 | Thiourea, HCl, reflux, 6 h | 65% | Purification of thioketone |

| 3 | H2SO4, EtOH, 80°C, 3 h | 52% | Z/E isomer separation |

Computational Modeling

Docking studies of analogous thiazolidin-2-imines into kinase active sites (e.g., Pim-1) reveal:

-

The fluorophenyl group occupies a hydrophobic pocket near Leu44 and Pro123 .

-

Substituents at C3 and C5 modulate selectivity between Pim-1 and Pim-2 isoforms .

| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Selectivity Ratio (Pim-1/Pim-2) |

|---|---|---|---|

| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | 0.013 | 2.3 | 177 |

| 3-(2-Fluorobenzyl)thiazolidine-2,4-dione | 1.2 | 4.7 | 0.26 |

Anticancer Mechanisms

-

Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3 .

-

Cell Cycle Arrest: G1/S phase blockade via CDK4/6 inhibition .

Challenges and Future Directions

Synthetic Limitations

-

Low yields (52%) in final cyclization steps due to Z/E isomerization.

Research Priorities

-

Isomer-Specific Studies: Evaluate the bioactivity of Z vs. E configurations.

-

Prodrug Development: Enhance bioavailability through phosphate or ester prodrugs.

-

Target Identification: Screen against orphan kinases using high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume